![molecular formula C23H22ClFN2O2S B2873207 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride CAS No. 2034293-60-0](/img/structure/B2873207.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound known as (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride is a complex organic molecule with potential applications in various scientific fields. This intricate structure is composed of multiple functional groups, including a thienopyridine ring, an azetidine ring, a fluorophenoxy group, and a methanone hydrochloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride typically involves several key steps:
Formation of the thienopyridine ring via a multi-step organic reaction, often starting from commercially available precursors.
Introduction of the azetidine ring through a cyclization reaction.
Attachment of the fluorophenoxy group via a nucleophilic substitution reaction.
Final coupling of the methanone hydrochloride moiety, often involving a condensation reaction with a suitable reagent.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Common methods include:
Continuous flow synthesis to manage reaction kinetics and heat transfer efficiently.
Use of catalysts to enhance reaction rates and selectivity.
Implementation of purification techniques like recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Transformation of specific functional groups to higher oxidation states, often using oxidizing agents like peroxides or metal oxides.
Reduction: Conversion of certain groups to lower oxidation states, typically employing reducing agents such as hydrides or hydrogen gas.
Substitution: Replacement of atoms or groups within the molecule, frequently involving nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.
Nucleophiles: Sodium ethoxide, ammonia.
Electrophiles: Halogenating agents, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance:
Oxidation of the thienopyridine ring could yield sulfoxides or sulfones.
Reduction of the azetidine ring might lead to secondary amines.
Substitution reactions with the fluorophenoxy group can produce various aryl derivatives.
Chemistry
As an intermediate in the synthesis of more complex organic molecules.
Study of its reactivity and stability under different conditions.
Biology
Potential as a ligand in biochemical assays or drug discovery.
Examination of its interaction with biological macromolecules like proteins or nucleic acids.
Medicine
Investigation of its pharmacological properties for potential therapeutic uses.
Development of analogs with enhanced activity and reduced side effects.
Industry
Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
Application in material science for developing new polymers or composites.
Mecanismo De Acción
The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride exerts its effects involves its interaction with molecular targets. These targets might include enzymes, receptors, or ion channels. The specific pathways involved can vary based on its application:
Enzymatic Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction.
Ion Channel Blockade: Inhibiting the flow of ions across cell membranes, affecting cellular excitability.
Comparación Con Compuestos Similares
Comparison and Uniqueness: Compared to other compounds with similar structures, this molecule stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
Other thienopyridine derivatives.
Azetidine-containing molecules.
Fluorophenoxy-substituted compounds.
Similar Compounds
Thienopyridine analogs used in anticoagulant therapy (e.g., clopidogrel).
Azetidine derivatives explored as potential anti-cancer agents.
Fluorophenoxy compounds investigated for their anti-inflammatory properties.
This overview provides a comprehensive look into the compound's synthesis, chemical behavior, applications, and uniqueness within its chemical class. How was that? Does it align with what you were looking for?
Propiedades
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S.ClH/c24-18-4-6-20(7-5-18)28-21-3-1-2-16(12-21)23(27)26-14-19(15-26)25-10-8-22-17(13-25)9-11-29-22;/h1-7,9,11-12,19H,8,10,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFHVYWBCFAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)
![2-methylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2873125.png)
![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)
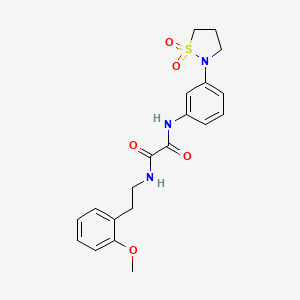
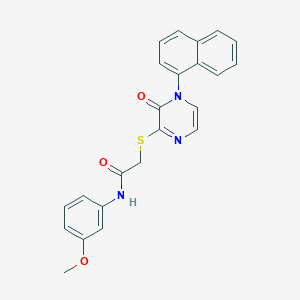
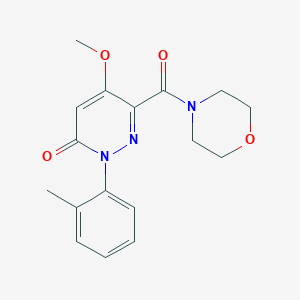
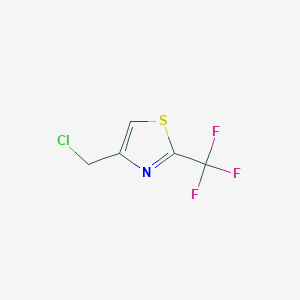
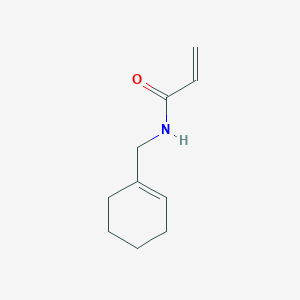
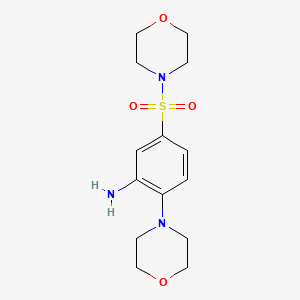

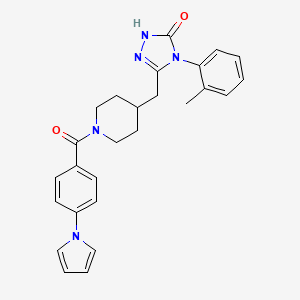
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
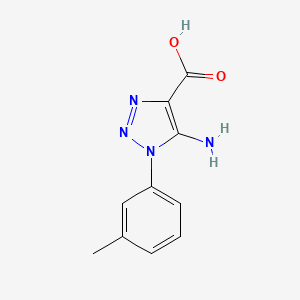
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
